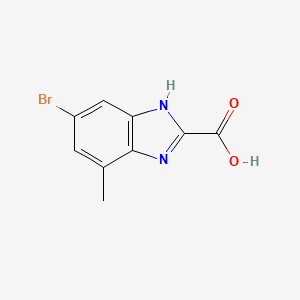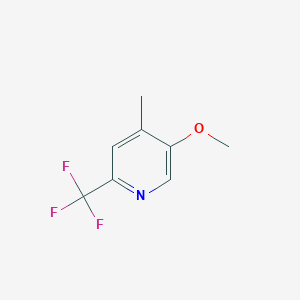
5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable pyridine precursor. This can be done using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) and a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced pyridine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) and sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), sodium hydride (NaH)
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved bioavailability and metabolic stability.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Mecanismo De Acción
The mechanism of action of 5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)pyridine
- 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine
- 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine
Uniqueness
5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. The presence of both methoxy and methyl groups, along with the trifluoromethyl group, imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H8F3NO |
|---|---|
Peso molecular |
191.15 g/mol |
Nombre IUPAC |
5-methoxy-4-methyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H8F3NO/c1-5-3-7(8(9,10)11)12-4-6(5)13-2/h3-4H,1-2H3 |
Clave InChI |
MLQAMDOZFYJUSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B13671502.png)
![4-Bromo-2-chloro-7-methyl-1H-benzo[d]imidazole](/img/structure/B13671515.png)
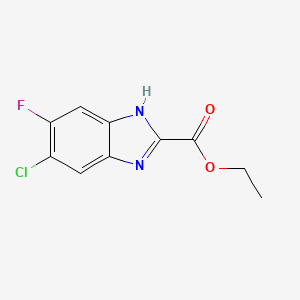
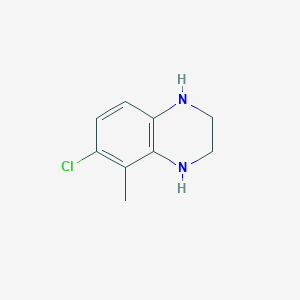

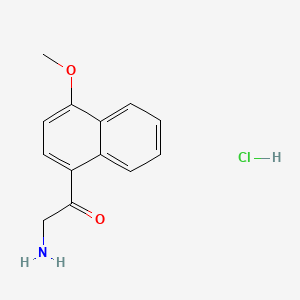
![2-Methylthiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13671542.png)
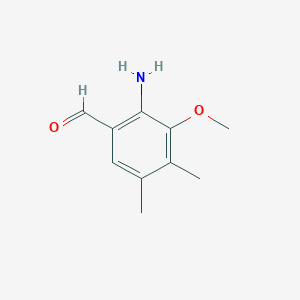
![3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13671559.png)

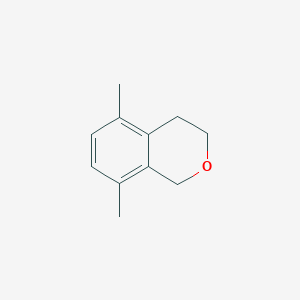
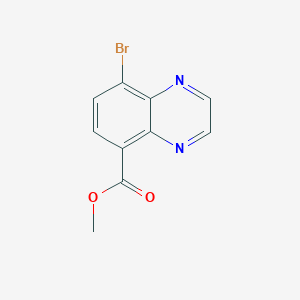
![6-Vinyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13671573.png)
